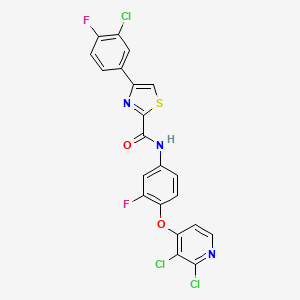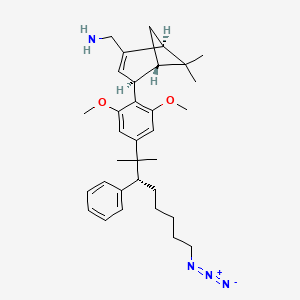
c-Myc inhibitor 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Myc Inhibitor 13 is a small molecule that selectively inhibits the c-Myc protein, a transcription factor involved in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often dysregulated in various cancers, making it a significant target for cancer therapy . This compound has shown promise in preclinical studies for its ability to disrupt c-Myc function and inhibit tumor growth .
Vorbereitungsmethoden
The preparation of c-Myc Inhibitor 13 involves several synthetic routes and reaction conditions. One common method includes the use of cycloalkyl and aryl groups to form the core structure of the inhibitor. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and purification processes . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
c-Myc Inhibitor 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
c-Myc Inhibitor 13 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the c-Myc protein’s role in various biochemical pathways.
Biology: The inhibitor helps in understanding the molecular mechanisms of c-Myc in cell proliferation and apoptosis.
Industry: The compound is used in the development of new cancer therapies and in drug discovery research.
Wirkmechanismus
c-Myc Inhibitor 13 exerts its effects by binding to the c-Myc protein, preventing its dimerization with the Max protein. This inhibition disrupts the c-Myc/Max complex’s ability to bind to DNA and regulate gene expression. The inhibitor also promotes the degradation of the c-Myc protein, leading to reduced levels of c-Myc in cells . This mechanism effectively impedes the transcriptional activity of c-Myc, resulting in the inhibition of tumor growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
c-Myc Inhibitor 13 is unique compared to other c-Myc inhibitors due to its specific binding affinity and selectivity for the c-Myc protein. Similar compounds include:
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function by forming inactive heterodimers.
10058-F4: A small molecule that disrupts the c-Myc/Max interaction.
10074-G5: Another small molecule inhibitor that targets the c-Myc/Max dimerization.
These compounds share the common goal of inhibiting c-Myc activity but differ in their molecular structures and mechanisms of action. This compound stands out for its potent and selective inhibition of c-Myc, making it a valuable tool in cancer research and therapy .
Eigenschaften
Molekularformel |
C30H39N9O |
|---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
3-(diethylamino)-N-[2-[4-[[1-(2-pyrrolidin-1-ylethyl)triazol-4-yl]methylamino]quinazolin-2-yl]phenyl]propanamide |
InChI |
InChI=1S/C30H39N9O/c1-3-37(4-2)18-15-28(40)32-26-13-7-6-12-25(26)30-33-27-14-8-5-11-24(27)29(34-30)31-21-23-22-39(36-35-23)20-19-38-16-9-10-17-38/h5-8,11-14,22H,3-4,9-10,15-21H2,1-2H3,(H,32,40)(H,31,33,34) |
InChI-Schlüssel |
ZOBWXMOIQOQDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CN(N=N4)CCN5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline](/img/structure/B12368985.png)
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12368988.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)
![6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid](/img/structure/B12369010.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)


![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)





